4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol
Description
4-{[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol (CAS: 1339179-24-6) is a heterocyclic building block with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol. The compound features a pyrazole ring substituted with a methyl group at the 1-position and an ethylamino-butanol side chain. Its structure enables diverse applications in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or coordination complexes .
Key properties include:
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[1-(1-methylpyrazol-4-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(14)4-5-11-9(2)10-6-12-13(3)7-10/h6-9,11,14H,4-5H2,1-3H3 |
InChI Key |
HIEQMKXHWIAEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CN(N=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced using sodium borohydride to yield the desired product. The reaction conditions typically involve:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences:
Heterocyclic Core :
- The original compound contains a 1-methyl-1H-pyrazol-4-yl group, a five-membered ring with two adjacent nitrogen atoms. This imparts polarity and hydrogen-bonding capacity.
- The analog substitutes this with a pyridin-3-yl group, a six-membered aromatic ring with one nitrogen atom, conferring greater aromatic stability and distinct electronic effects .
Molecular Weight and Formula: The pyrazole derivative has a molecular formula of C₉H₁₇N₃O (MW: 183.25 g/mol).
Physicochemical Properties :
- Solubility : The pyrazole’s dual nitrogen atoms may enhance aqueous solubility compared to the pyridine analog, though the latter’s aromaticity could improve lipid membrane permeability.
- Stability : Pyridine’s aromatic resonance stabilizes the analog against oxidation, whereas the pyrazole’s methyl group may introduce steric effects impacting reactivity .
Comparative Data Table
Research Implications
- Biological Activity : Pyrazole derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents, while pyridine moieties are prevalent in antiviral and CNS-targeting drugs. The structural divergence suggests distinct target affinities .
- Synthetic Utility : Both compounds likely undergo similar synthetic routes (e.g., reductive amination), but the pyridine analog’s preparation may require pyridine-specific precursors, affecting cost and scalability.
Biological Activity
4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol, with the CAS number 1343504-55-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The molecular formula of this compound is CHNO, and it has a molecular weight of 197.28 g/mol. The compound's structure features a pyrazole moiety, which is often associated with various biological activities.
Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives can possess antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively. This activity is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
Alpha-Amylase Inhibition
Alpha-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion. Preliminary studies suggest that compounds related to this compound may exhibit alpha-amylase inhibition. This activity has been evaluated in vitro, comparing the efficacy against established inhibitors like acarbose .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in similar compounds enhances their ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as alpha-amylase, preventing substrate access and subsequent enzymatic reactions.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, altering permeability and leading to cell death.
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
